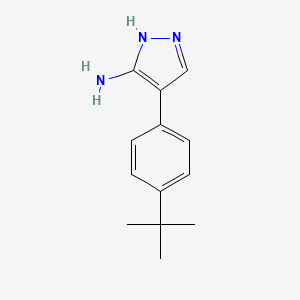

4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Beschreibung

Significance of Pyrazole (B372694) Scaffold in Drug Discovery and Development

The pyrazole nucleus is a highly esteemed structural motif in the field of drug discovery and development. mdpi.comnih.gov Its prevalence in numerous approved drugs and clinical candidates underscores its importance. researchgate.netnih.gov The success of the pyrazole scaffold can be attributed to several key factors, including its synthetic accessibility, metabolic stability, and its ability to act as a versatile bioisostere for other aromatic rings, thereby enhancing physicochemical properties like solubility and lipophilicity. nih.govmdpi.com This adaptability allows medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. mdpi.com

The pyrazole ring's unique electronic and steric features enable it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and van der Waals forces. This capacity for specific molecular recognition is fundamental to its role in the design of potent and selective inhibitors for a wide range of enzymes and receptors. mdpi.com

Overview of Pharmacological Importance of Pyrazole-Containing Compounds

The pharmacological spectrum of pyrazole-containing compounds is exceptionally broad, encompassing a multitude of therapeutic areas. mdpi.comnih.gov Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and anticonvulsant agents. nih.govorganic-chemistry.org A notable class of drugs, the "coxibs" (e.g., Celecoxib), which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, feature a central pyrazole ring and are widely used for the management of pain and inflammation. mdpi.com

In the realm of oncology, the pyrazole scaffold is a key component of several targeted therapies known as protein kinase inhibitors. mdpi.comnih.gov Drugs like Crizotinib and Ruxolitinib, which are used to treat specific types of cancer, incorporate a pyrazole moiety that is crucial for their inhibitory activity against kinases such as ALK and JAK, respectively. mdpi.comnih.gov The following table provides a snapshot of some prominent pyrazole-containing drugs and their therapeutic applications.

| Drug | Therapeutic Application |

| Celecoxib | Anti-inflammatory |

| Crizotinib | Anticancer |

| Ruxolitinib | Anticancer |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

Therapeutic Applications of Aminopyrazoles

The introduction of an amino group to the pyrazole ring, forming aminopyrazoles, further expands the therapeutic potential of this scaffold. researchgate.net The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the compound's biological activity. mdpi.com 3-Aminopyrazoles are frequently investigated as anticancer and anti-inflammatory agents. researchgate.net 4-Aminopyrazoles have shown promise as anticonvulsant agents. mdpi.com 5-Aminopyrazoles are particularly versatile and have been utilized as kinase inhibitors, as well as antibacterial and antimalarial agents. researchgate.net The aminopyrazole moiety can serve as a crucial pharmacophore, participating in key hydrogen-bonding interactions within the active sites of target proteins. For instance, the aminopyrazole class of compounds has shown promising early results for the treatment of visceral and cutaneous leishmaniasis.

Contextualization of 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine within Pyrazole Research

The specific compound, this compound, belongs to the class of 3-aminopyrazoles substituted at the 4-position with a bulky, lipophilic tert-butylphenyl group. While extensive research on this exact molecule is not widely documented in publicly available literature, its structural features suggest several potential avenues for investigation.

The synthesis of 4-aryl-1H-pyrazol-3-amines can be achieved through various established synthetic methodologies. A common approach involves the condensation of a β-ketonitrile with a hydrazine (B178648), followed by cyclization. In the context of this compound, a plausible synthetic route would involve the reaction of a suitably substituted benzoylacetonitrile (B15868) with hydrazine.

Based on the known biological activities of structurally related compounds, this compound holds potential as a scaffold for the development of novel therapeutic agents. The 3-amino group can act as a key hydrogen bond donor, while the 4-(4-tert-butylphenyl) substituent can occupy a hydrophobic pocket in a target protein, potentially leading to high affinity and selectivity. For example, various 4-substituted pyrazole derivatives have been explored as inhibitors of kinases and other enzymes. mdpi.com The tert-butylphenyl group, in particular, is often employed in drug design to enhance binding to hydrophobic regions of protein active sites.

Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its potential in areas such as oncology, inflammation, and infectious diseases. Its structural similarity to known bioactive pyrazoles makes it a compelling candidate for future drug discovery programs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELQUBRQCXVHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388131 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-73-4 | |

| Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 4 4 Tert Butylphenyl 1h Pyrazol 3 Amine Analogues

Classical and Modern Approaches to Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into classical and modern techniques, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Cyclization and condensation reactions are fundamental to pyrazole synthesis. The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This reaction acts as a straightforward approach to forming the pyrazole core. nih.gov Variations of this method include the reaction of hydrazines with other 1,3-dielectrophilic compounds like α,β-unsaturated ketones and enaminones. nih.gov

Another significant route involves the condensation of α,β-unsaturated nitriles with hydrazines, which is one of the most extensively utilized pathways to 3(5)-aminopyrazoles. chim.itarkat-usa.org The reaction's success often relies on the presence of a suitable leaving group on the alkene component of the dielectrophilic partner. chim.it For instance, enaminonitriles can react with hydrazonoyl halides to afford pyrazoles. researchgate.net The reaction of β-ketonitriles with hydrazines is also a primary method for synthesizing 3(5)-aminopyrazoles, proceeding through the formation of a hydrazone intermediate followed by cyclization onto the nitrile group. chim.it

The Thorpe-Ziegler cyclization provides a pathway to 4-aminopyrazoles. mdpi.com This method involves the intramolecular cyclization of dinitriles, which can be formed from the reaction of hydrazones with functionally substituted alkyl halides. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. chim.it This technique can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product selectivity. chim.it For the synthesis of pyrazole derivatives, microwave irradiation is frequently employed to accelerate condensation reactions. It is particularly effective for processes that might otherwise require harsh conditions or prolonged heating. chim.it For example, the microwave-assisted condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine has been reported to exclusively yield the 3-aminopyrazole (B16455) regioisomer in high yield. chim.it This non-traditional method provides a more environmentally friendly alternative to classical synthesis by often requiring less solvent and energy.

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign protocols for pyrazole synthesis. These methods focus on minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts.

Solvent-free, or solid-state, reactions represent a key green chemistry approach. For example, the solvent-free condensation of a diketone and a hydrazine at room temperature, in the presence of a catalytic amount of sulfuric acid, can afford pyrazole derivatives in high yields. mdpi.com Another approach involves using a recyclable oxoammonium salt as an oxidant for the solvent-free preparation of N-acyl pyrazoles from aldehydes and pyrazole. mdpi.com One-pot, solvent-free condensation/reduction sequences have also been developed for the synthesis of N-substituted 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com

The use of water as a solvent and the application of nano-catalysis are other important green strategies. nih.gov For instance, a nano-ZnO catalyzed protocol has been described for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields, short reaction times, and an easy work-up procedure. nih.gov

Catalysis plays a pivotal role in modern pyrazole synthesis, enabling reactions under milder conditions and often controlling regioselectivity. A wide range of catalysts, including metal-based, acid, and organocatalysts, have been employed.

Lewis acids such as indium(III) chloride (InCl3) have been used to catalyze multicomponent reactions in water for pyrazole synthesis. Nano-ZnO has proven to be an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). nih.gov Copper-catalyzed N-arylation is a common method for synthesizing N-aryl pyrazoles. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl groups onto the pyrazole ring, followed by reactions like Buchwald-Hartwig amination to install amine functionalities.

The choice of catalyst can significantly influence the reaction outcome. For example, in the reaction of enaminodiketones with substituted hydrazines, the solvent and the nature of the hydrazine's substituent can affect the regioselectivity of the resulting pyrazoles. clockss.org

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO | Not specified | Not specified | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| Enaminodiketone, Benzylhydrazine | None (solvent effect) | Ethanol (B145695) | Not specified | 4-Aroyl-1-benzyl-5-arylpyrazole | Selective formation | clockss.org |

| Enaminodiketone, Benzylhydrazine | None (solvent effect) | Toluene (B28343) | Not specified | 4-Aroyl-1-benzyl-3-arylpyrazole (regioisomer) | Increased formation | clockss.org |

| 3,5-di-tert-butylbenzaldehyde, Pyrazole | 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate | Solvent-free | 54 °C, 3 h | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86% | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, are highly valued for their efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of complex and functionally diverse pyrazole derivatives. nih.govresearchgate.net

These reactions often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes a classical cyclocondensation with a hydrazine. nih.gov For example, a three-component synthesis can involve an aldehyde, a β-ketoester, and a hydrazine to produce polysubstituted pyrazoles. researchgate.net MCRs are particularly powerful for creating libraries of compounds for biological screening, as they allow for the rapid generation of structural diversity from readily available starting materials. researchgate.net

Specific Synthetic Routes for 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine and Related Structures

A primary and logical route to 4-aryl-3-aminopyrazoles is the Thorpe-Ziegler cyclization. mdpi.com This strategy would likely begin with the synthesis of a 2-aryl-3-hydrazono-alkanenitrile intermediate. For the target compound, this would involve the reaction of (4-tert-butylphenyl)acetonitrile (B1265685) with a suitable electrophile, followed by coupling with a diazonium salt and subsequent base-catalyzed intramolecular cyclization of the resulting hydrazone to yield the 4-aryl-3-aminopyrazole ring system.

Another well-established approach for the synthesis of aminopyrazoles is the cyclocondensation of β-ketonitriles with hydrazine. chim.itarkat-usa.org To synthesize the isomer, 5-(4-tert-butylphenyl)-1H-pyrazol-3-amine, one would react 3-(4-tert-butylphenyl)-3-oxopropanenitrile (B1271025) with hydrazine hydrate. This highlights a general and robust method for creating aryl-substituted aminopyrazoles.

Furthermore, the synthesis of 4-aminopyrazole derivatives has been achieved through the reaction of hydrazonoyl halides with enamines or other active methylene (B1212753) compounds. researchgate.net For example, 1,3-diaryl-4-aminopyrazole derivatives have been prepared from 2-arylhydrazono-2-arylethane nitriles, which are cyclized to form the final product. mdpi.com These methods provide a framework for the targeted synthesis of this compound, even in the absence of a specific literature procedure. The synthesis of related 3-amino-4-arylpyrazoles is a key step in the preparation of more complex heterocyclic systems, such as pyrazolo[4,3-b]pyridines, which have been investigated as receptor antagonists. nih.gov

| Synthetic Route | Key Precursors | Product Class | Reference |

|---|---|---|---|

| Thorpe-Ziegler Cyclization | 2-Arylhydrazono-2-arylethane nitriles | 4-Aminopyrazoles | mdpi.com |

| Condensation of β-Ketonitriles | β-Ketonitriles, Hydrazines | 3(5)-Aminopyrazoles | chim.it |

| Condensation of α,β-Unsaturated Nitriles | α,β-Unsaturated nitriles with a leaving group, Hydrazines | 3(5)-Aminopyrazoles | chim.it |

| Reaction of Hydrazonoyl Halides | Hydrazonoyl halides, Enamines/Active methylene compounds | Substituted Pyrazoles | researchgate.net |

Hydrazine Derivative Condensation with 1,3-Dicarbonyl Equivalents

The construction of the pyrazole ring is frequently achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This classical approach, known as the Knorr pyrazole synthesis, remains a cornerstone for preparing a wide array of substituted pyrazoles. nih.gov The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl component. nih.gov

A prominent method for synthesizing analogues of this compound involves the reaction of hydrazine derivatives with β-ketonitriles. chim.it In this process, the hydrazine initially attacks the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the addition of the second nitrogen atom of the hydrazine to the nitrile group, yielding the 3-aminopyrazole structure. chim.it

Furthermore, α,β-unsaturated nitriles bearing a leaving group at the β-position serve as effective 1,3-dicarbonyl equivalents. Their reaction with hydrazine or its derivatives provides a direct route to 3- and 5-aminopyrazoles. chim.it For instance, the condensation of α,β-ethylenic ketones (chalcones) with substituted hydrazines is a well-established method. In a notable example, a pyrazole derivative was prepared through the condensation of a chalcone (B49325) with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) as a catalyst. nih.govnih.govmdpi.com This reaction proceeds through a pyrazoline intermediate, which is then oxidized in situ to afford the final 1,3,5-trisubstituted pyrazole. nih.govmdpi.com

The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields and regioselectivity. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times without altering the regiochemical outcome. chim.it

Functionalization Reactions of Pyrazole Rings

Once the pyrazole core is synthesized, further functionalization can be carried out to introduce diverse chemical moieties. The pyrazole ring is a versatile scaffold amenable to various post-synthetic modifications. nih.gov

A key functionalization strategy is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4-position. nih.govumich.edu This reaction utilizes a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). The resulting pyrazole-4-carbaldehyde is a valuable intermediate for further derivatization, such as the synthesis of Schiff bases or other complex heterocyclic systems. nih.govumich.edu

Another approach to functionalization involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride, which leads to nitration at the C4-position of the pyrazole ring. mdpi.com The resulting nitro group can then be a precursor for other functional groups. Additionally, the chlorine atom at the C5-position can be readily displaced by nucleophiles, such as sodium azide (B81097), to introduce an azido (B1232118) group. mdpi.com In a more complex transformation, an unusual rearrangement involving a pyrazole nitrene has been reported to lead to remote C-H functionalization, converting a methyl group to an acetoxymethyl group, alongside the reduction of the azide to an amine without external reagents. mdpi.com

Regioselective Synthesis Strategies

The control of regioselectivity is a critical aspect of synthesizing substituted pyrazoles, ensuring the desired arrangement of functional groups on the heterocyclic ring. Several strategies have been developed to achieve high regioselectivity in the synthesis of pyrazole analogues.

One effective method involves the use of α,β-unsaturated nitriles. The reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine can be directed to yield either the 5-aminopyrazole or the 3-aminopyrazole with high selectivity by tuning the reaction conditions. chim.it Under microwave irradiation, using acetic acid in toluene favors the formation of the 5-aminopyrazole, whereas employing sodium ethoxide in ethanol leads predominantly to the 3-aminopyrazole. chim.it The steric hindrance of the substituent on the hydrazine can also influence the regiochemical outcome, with bulkier groups favoring the formation of the 5-aminopyrazole isomer. chim.it

Another powerful strategy for regioselective functionalization is the use of pyrazole N-oxides. The reaction of pyrazole N-oxides with arynes has been shown to produce C3-hydroxyarylated pyrazoles with high regioselectivity. scholaris.ca This method is particularly valuable as it does not require the C4 and C5 positions to be blocked to direct the functionalization to the C3 position. scholaris.ca

Furthermore, one-pot, three-component reactions offer an efficient and regioselective route to polysubstituted pyrazoles. For example, the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been reported to furnish 1,3,4,5-tetrasubstituted pyrazoles in good yields and with high regioselectivity. researchgate.net Two-dimensional NMR techniques, such as NOESY and HMBC, are crucial for confirming the regiochemistry of the synthesized products. researchgate.net

Chemical Modifications and Derivatization of the this compound Scaffold

Strategies for Introducing Diverse Substituents

The inherent reactivity of the this compound scaffold allows for a multitude of chemical modifications to introduce a wide array of substituents, thereby enabling the fine-tuning of its physicochemical and biological properties. Cross-coupling reactions are a powerful tool in this regard. For instance, Sonogashira and Suzuki cross-coupling reactions performed on a protected pyrazole core, such as a 7-bromopyrazolotriazinone, have been successfully employed to introduce various aryl and alkynyl groups. semanticscholar.org These reactions typically utilize palladium catalysts and are tolerant of various functional groups. semanticscholar.org

Another strategy involves the derivatization of functional groups already present on the pyrazole ring. The amino group at the C3-position is a key handle for introducing diversity. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions. For example, the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas has been achieved from 4-hydroxymethyl-3-isocyanatopyrazoles, which are generated in situ and can react with amines. researchgate.net

Furthermore, building upon the pyrazole core to create fused heterocyclic systems is a common strategy to expand chemical space. For example, 5-amino-1H-pyrazol-4-carbonitrile derivatives can undergo cyclocondensation with carbon disulfide to yield pyrazolo[3,4-d]pyrimidine structures. nih.gov

Synthesis of Schiff Bases and Imine Derivatives

The primary amino group of this compound and its analogues is readily condensed with aldehydes and ketones to form Schiff bases or imine derivatives. jocpr.com This reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The formation of the characteristic azomethine (–C=N–) group is a versatile method for creating a diverse library of compounds. jocpr.com

A variety of aromatic and heteroaromatic aldehydes can be used in this condensation reaction, leading to Schiff bases with different substitution patterns. For example, pyrazole-based Schiff bases have been synthesized through the reaction of a pyrazole aldehyde with various aromatic amines, including p-methyl aniline, m-chloro aniline, and α-naphthyl amine, resulting in good to high yields.

A specific example closely related to the target scaffold is the synthesis of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine. researchgate.net This compound was prepared through a solventless maceration technique, highlighting the potential for environmentally benign synthetic methods. researchgate.net The characterization data for such compounds, including melting point and spectroscopic analysis, are crucial for structural elucidation. researchgate.netmdpi.com

Below is a table summarizing the synthesis of a representative Schiff base derivative.

| Starting Amine | Aldehyde | Product | M.P. (°C) | Yield (%) | Ref. |

| 3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | 2-hydroxybenzaldehyde | (E)-2-(((3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)imino)methyl)phenol | 204-205 | 75-97* | mdpi.com |

| Yield varies based on the synthetic method used (reflux, grinding, fusion, microwave, or ultrasound). |

Sulfonamidation Reactions and Sulfonamide Analogues

The amino group of the pyrazole scaffold can also undergo sulfonamidation by reacting with various sulfonyl chlorides to produce pyrazole-based sulfonamides. nih.govresearchgate.net This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium tert-butoxide, in a suitable solvent like acetonitrile (B52724) or THF. nih.gov Sulfonamides are a significant class of compounds in medicinal chemistry, and their incorporation into the pyrazole framework can lead to novel derivatives with interesting biological profiles. researchgate.net

For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides has been synthesized by reacting 4-aminoantipyrine (B1666024) (Ampyrone) with different benzenesulfonyl chlorides. nih.gov Another example is the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide from the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. researchgate.net

The synthesis of pyrazole-4-sulfonamides can also be achieved by first preparing the pyrazole sulfonyl chloride and then reacting it with various amines. nih.gov The choice of reagents and reaction conditions can be optimized to achieve good yields of the desired sulfonamide analogues. nih.gov

The following table presents data on the synthesis of pyrazole sulfonamide derivatives.

| Pyrazole Reactant | Sulfonyl Chloride/Amine Reactant | Base/Solvent | Product | Yield (%) | Ref. |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | Chloroform | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA/DCM | N-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 55 | nih.gov |

Biological Activities and Pharmacological Potential

Antimicrobial Activity

Pyrazole (B372694) derivatives have been extensively studied for their ability to combat microbial infections, demonstrating efficacy against a spectrum of bacteria and fungi.

Numerous studies have highlighted the potential of pyrazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrazole derivatives have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the pyrazole ring can modulate the antibacterial potency. One study reported that a series of 1,3,5-trisubstituted-2-pyrazolines showed varied activity against S. aureus, S. faecalis, B. subtilis, and E. coli, with the nature of the substituent playing a key role in the observed efficacy.

It has been noted that some pyrazole derivatives exhibit antibacterial activity comparable or even superior to standard antibiotics. For example, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown interesting activity against various bacterial strains. The search for novel antibacterial agents has led to the synthesis of numerous pyrazole-based compounds with promising minimum inhibitory concentrations (MICs). A study on heterocyclic tripartite 2,6-difluorobenzamides, which included a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative, showed a minimal inhibitory concentration between 0.5 and 1 µg/mL against S. aureus strains.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Enamine derivatives of dehydroacetic acid | Staphylococcus aureus | Potent inhibitor | |

| Enamine derivatives of dehydroacetic acid | Escherichia coli | Improved activity | |

| 3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivative | Staphylococcus aureus | 0.5-1 µg/mL | |

| 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol Schiff bases | Staphylococcus aureus | Strong activity | |

| 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol Schiff bases | Escherichia coli | Moderate activity | |

| tert-Butylphenylthiazole with oxadiazole linker | Methicillin-resistant Staphylococcus aureus | 4-8 μg/mL |

The antifungal potential of pyrazole derivatives is well-documented, with many compounds exhibiting significant activity against various fungal pathogens. For example, derivatives of pyrazole carboxamide have been synthesized and shown to possess notable antifungal activity against phytopathogenic fungi.

Some pyrazole compounds have demonstrated efficacy against human fungal pathogens as well. A series of pyrazole-3,4-dicarboxylic acid derivatives showed inhibitory effects on Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. Furthermore, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives displayed very good antifungal activity against four pathogenic fungal strains. The antifungal activity is often dependent on the specific substitutions on the pyrazole core. For instance, some N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/EC50 | Reference |

|---|---|---|---|

| Pyrazole carboxamide derivatives | Phytopathogenic fungi | Notable activity | |

| Pyrazole-3,4-dicarboxylic acid derivatives | Candida parapsilosis, C. tropicalis, C. glabrata | Inhibitory effects | |

| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | Pathogenic fungi | Very good activity | |

| N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | |

| Antifungal triazole derivatives | Candida albicans, Candida glabrata, Cryptococcus neoformans | MIC ≤0.015 - 8 µg/mL |

Anticancer Activity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.

Research has shown that pyrazole derivatives can exhibit significant cytotoxicity against various human cancer cell lines. For instance, some novel pyrazole derivatives have been found to be effective in inhibiting the growth of human lung adenocarcinoma (A549) cells. Similarly, pyrazole derivatives have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7. The cytotoxic activity often varies depending on the specific substitutions on the pyrazole ring and the cancer cell line being tested.

Studies on pyrazole-based compounds have also reported activity against colon cancer (HCT-116), prostate cancer (PC-3), and liver cancer (HepG-2) cell lines. For example, certain pyrimidine (B1678525) thione derivatives incorporating a pyrazole moiety have shown cytotoxicity in both MCF-7 and HCT-116 cell lines. A series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones were evaluated for their anticancer activity against a panel of human cancer cell lines including PC-3 and A549, with some compounds showing good results.

Table 3: Cytotoxic Activity of Selected Pyrazole Derivatives on Human Carcinoma Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Pyrazole derivatives | A549 (Lung) | Effective inhibition | |

| TOSIND (a pyrazole derivative) | MDA-MB-231 (Breast) | 17.7 ± 2.7 μM (72h) | |

| PYRIND (a pyrazole derivative) | MCF-7 (Breast) | 39.7 ± 5.8 μM (72h) | |

| Pyrimidinethione derivatives with pyrazole | MCF-7 (Breast), HCT-116 (Colon) | Cytotoxic | |

| 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | PC-3 (Prostate), A549 (Lung) | Good activity | |

| 1,2,4-Triazine compounds | HepG-2 (Liver) | Effective | |

| Calixarene–pyrazole conjugates | DLD-1 (Colorectal) | 29.35 - 64.57 µM |

The anticancer activity of pyrazole derivatives is often mediated through the induction of apoptosis, a form of programmed cell death. Several studies have shown that pyrazole compounds can trigger apoptosis in cancer cells through various mechanisms. For example, some pyrazole derivatives have been found to induce apoptosis in triple-negative breast cancer cells by generating reactive oxygen species (ROS). The induction of apoptosis is a key mechanism for the elimination of cancer cells and is a desirable characteristic for anticancer drugs.

The process of apoptosis induction by pyrazoles can involve the activation of caspases, which are key enzymes in the apoptotic pathway. For instance, some pyrazole derivatives have been shown to cause a decrease in caspase-3 and caspase-7 activities in certain cancer cell lines. In other cases, pyrazole compounds have been found to induce apoptosis through the mitochondrial pathway, characterized by an increase in the Bax/Bcl2 ratio. The ability of pyrazoles to arrest the cell cycle at different phases is another mechanism contributing to their anticancer effects.

The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. Some pyrazole derivatives have been identified as inhibitors of the mTOR pathway. For example, a series of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones were found to inhibit mTOR with nanomolar potency, and their anticancer activity was attributed to this inhibition and the induction of apoptosis.

While direct evidence linking 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine to the inhibition of RAS mutations is not available, the broader class of pyrazole-based kinase inhibitors has been explored for targeting various components of oncogenic signaling pathways. Given the importance of the pyrazole scaffold in developing kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific oncogenic pathways, although this remains an area for future investigation.

Enzyme and Receptor Modulation

The pyrazole scaffold is a versatile template for the design of potent and selective enzyme and receptor modulators. researchgate.net Derivatives have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects.

Pyrazole derivatives have been extensively investigated as kinase inhibitors. For instance, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were synthesized and evaluated for their activity against a panel of eight disease-relevant protein kinases. nih.gov Two compounds from this series demonstrated selective inhibition of casein kinase 1δ/ε (CK1δ/ε), which is implicated in neurodegenerative disorders and cancer. nih.gov Docking studies revealed key interactions within the ATP binding site of CK1δ. nih.gov

Furthermore, certain amino-pyrazole derivatives have been identified as advantageous frameworks for providing useful ligands for enzymes like p38MAPK and other kinases. researchgate.net A series of (1H-pyrazol-4-yl)methanamines were synthesized and showed inhibitory potential against the PI3Kγ enzyme, with one derivative exhibiting 73% inhibition. thaiscience.info

| Compound/Derivative | Target Kinase | Activity |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Selective inhibition |

| Amino-pyrazole derivatives | p38MAPK | Potential ligands |

| (1H-pyrazol-4-yl)methanamine derivative | PI3Kγ | 73% inhibition |

This table presents data on the kinase inhibitory activity of various pyrazole derivatives.

A series of pyrazole derivatives have been synthesized and investigated for their potential as ACE inhibitors. nih.gov One such derivative demonstrated effective ACE-inhibitory activity with an IC50 value of 0.123 mM. nih.gov This highlights the potential of the pyrazole core in the development of antihypertensive agents.

The anti-inflammatory properties of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and other interactions, leading to their anti-inflammatory effects. nih.gov Additionally, pyrazole derivatives have been explored as inhibitors of other enzymes, such as monoamine oxidases (MAOs). A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of MAOs. researchgate.net

Anti-Inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is one of their most well-documented pharmacological properties. academicstrive.comnih.gov Several studies have demonstrated the potent anti-inflammatory effects of various pyrazole analogs in both in vitro and in vivo models. nih.govnih.gov For example, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized, with some compounds exhibiting maximum anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov Another study on substituted indole-based scaffolds with a pyrazole ring also identified a compound with promising anti-inflammatory activity. nih.gov The mechanism of action is often linked to the inhibition of inflammatory mediators and enzymes like COX-2. nih.gov

| Derivative Class | Anti-inflammatory Activity Highlight | Standard Drug for Comparison |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Maximum activity observed in certain derivatives. nih.gov | Diclofenac sodium nih.gov |

| Substituted indole-based pyrazoles | A specific compound showed promising activity. nih.gov | Indomethacin nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Demonstrated better activity than standard drugs. nih.gov | Diclofenac sodium nih.gov |

This table summarizes the anti-inflammatory activity of different classes of pyrazole derivatives.

Antioxidant Activity

Many pyrazole derivatives have been reported to possess significant antioxidant properties. nih.govnih.govresearchgate.net The ability of these compounds to scavenge free radicals may contribute to their anti-inflammatory and other protective effects. nih.gov A study on novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines showed that the synthesized compounds exhibited good to potent antioxidant effects, with one derivative displaying a powerful antioxidant profile. researchgate.net In another study, the antioxidant activity of certain pyrazole derivatives was found to be in agreement with their anti-inflammatory activity, suggesting that the scavenging of organic peroxy-radicals could be part of their anti-inflammatory mechanism. nih.gov

Other Reported Biological Activities

The pharmacological versatility of the pyrazole scaffold extends to a range of other biological activities. academicstrive.com Various derivatives have been reported to exhibit antiviral, antidiabetic, neuroprotective, analgesic, antipyretic, and anticonvulsant properties. academicstrive.comnih.gov For instance, some substituted pyrazole derivatives have shown promising antiviral activity against Hepatitis A virus and Herpes simplex virus type-1. nih.gov The analgesic effects of certain pyrazole analogs have been demonstrated in various pain models. frontiersin.org Furthermore, some pyrazoline derivatives have been investigated for their neuroprotective potential, with one compound showing a nontoxic acetylcholinesterase inhibitory effect. atauni.edu.tr

Mechanism of Action Studies

Cellular and Molecular Targets

Specific cellular and molecular targets of 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine have not been documented. Generally, compounds with a 3-aminopyrazole (B16455) scaffold are explored for their affinity towards protein kinases. These enzymes play a pivotal role in cellular processes, and their dysregulation is implicated in various diseases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for example, has been used as a basis for developing inhibitors of cyclin-dependent kinases (CDKs) like CDK16. nih.gov However, it is crucial to note that these findings pertain to different, albeit structurally related, molecules and cannot be directly extrapolated to this compound.

Biochemical Pathway Modulation

There is no available data to indicate which specific biochemical pathways are modulated by this compound. Research on other pyrazole (B372694) derivatives has shown modulation of pathways controlled by kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and phosphoinositide 3-kinase gamma (PI3Kγ), which are critical in cell proliferation and inflammatory responses, respectively. mdpi.comresearchgate.net Without dedicated studies, the impact of this compound on any given biochemical cascade is unknown.

Receptor Binding Affinity and Ligand Interactions

Quantitative data on the receptor binding affinity and specific ligand interactions of this compound are not available. Molecular docking and crystallographic studies, which are essential for understanding these interactions, have been performed on other pyrazole-based compounds. For example, studies on a different pyrazole derivative revealed specific hydrogen bonding and hydrophobic interactions within the active site of its target protein. nih.gov Such analyses would be necessary to determine the binding characteristics of this compound.

Enzyme Inhibition Kinetics

No studies detailing the enzyme inhibition kinetics of this compound have been found. Determining parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is fundamental to characterizing the potency and mode of action of an enzyme inhibitor. While many pyrazole-based compounds are synthesized and evaluated for their enzyme inhibitory potential, this specific information is not published for this compound. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies

Impact of the 4-(4-tert-Butylphenyl) Moiety on Biological Activity

The 4-(4-tert-Butylphenyl) group plays a significant role in the biological activity of this class of compounds. The bulky tert-butyl group often enhances binding affinity to target proteins by fitting into hydrophobic pockets within the active site. The phenyl ring itself provides a scaffold for this interaction, while the para-positioning of the tert-butyl group is often optimal for maximizing this effect.

Research on related pyrazole (B372694) derivatives has demonstrated the importance of bulky substituents on the phenyl ring. For instance, in a series of pyrazole-based inhibitors, the presence of a tert-butyl group on an adjacent benzyl (B1604629) ring was found to influence activity. nih.gov The lipophilicity and steric bulk of such groups can significantly affect how the molecule orients itself within a binding site, thereby influencing its inhibitory potency. researchgate.net

Table 1: Impact of Phenyl Substituents on Biological Activity in Related Pyrazole Scaffolds This table is illustrative and based on general principles of SAR for pyrazole derivatives.

| Compound/Analog | Substituent at Phenyl Para-Position | Observed Effect on Activity |

|---|---|---|

| Analog A | -H | Baseline Activity |

| Analog B | -CH3 | Moderate Increase in Activity |

| Analog C | -C(CH3)3 (tert-Butyl) | Significant Increase in Activity |

| Analog D | -OCH3 | Variable/Reduced Activity |

Role of the Amine Group at the 3-Position

The amine group at the 3-position of the pyrazole ring is a crucial feature for the biological activity of these compounds. This group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in the active site of target proteins, such as kinases. tandfonline.com Specifically, the 3-aminopyrazole (B16455) moiety can form a "hydrogen bond zipper" structure, which enhances the binding ability of the compound to its receptor. tandfonline.com

Modification or replacement of this amine group generally leads to a significant loss of activity. For example, replacing the amine with a hydroxyl group or an amide has been shown to result in inactive compounds. nih.gov This highlights the specific requirement for the hydrogen bonding capabilities of the primary amine at this position. The distance between this exocyclic amino group and the endocyclic pyrazole nitrogen has also been noted as important for pharmacological activity in related 4-aminopyrazoles. nih.gov

Table 2: Effect of Modifications at the 3-Position of the Pyrazole Ring This table is illustrative and based on SAR studies of aminopyrazole derivatives.

| Modification | Functional Group | Impact on Biological Activity |

|---|---|---|

| None (Primary Amine) | -NH2 | Active |

| Acetylation | -NHCOCH3 | Reduced or Abolished Activity |

| Methylation | -NHCH3 | Reduced Activity |

| Replacement with Hydroxyl | -OH | Inactive |

Influence of Substituent Variations on Pharmacological Efficacy and Selectivity

Varying the substituents on the pyrazole ring and the phenyl moiety can have a profound impact on the pharmacological efficacy and selectivity of the resulting compounds. In the broader class of pyrazole-based inhibitors, even small modifications can significantly alter the selectivity profile against different kinases. nih.gov

For instance, introducing substituents on the pyrazole nitrogen (N1 position) can modulate the compound's properties. Alkyl groups at this position have been shown to lead to non-selective inhibitors. nih.gov In other pyrazole series, the introduction of acidic moieties has been shown to increase activity against specific targets. nih.gov

The substitution pattern on the phenyl ring is also critical. While the 4-tert-butyl group is beneficial, other substitutions can fine-tune the activity. For example, the addition of halogen atoms to the phenyl ring in related pyrazole compounds has been shown to enhance antibacterial and antifungal activities. academicstrive.comresearchgate.net

Table 3: Influence of Substituent Variations on Kinase Inhibition (Illustrative IC50 Values) This data is hypothetical and for illustrative purposes to demonstrate SAR principles.

| Compound | N1-Pyrazole Substituent | Phenyl Ring Substitution | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

|---|---|---|---|---|

| Core Structure | -H | 4-tert-Butyl | 50 | 200 |

| Analog 1 | -CH3 | 4-tert-Butyl | 150 | 180 |

| Analog 2 | -H | 3-Chloro, 4-tert-Butyl | 40 | 500 |

| Analog 3 | -H | 4-Ethyl | 100 | 350 |

Stereochemical Considerations in Activity Profiles

For the specific molecule 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine, which is achiral, there are no stereochemical considerations such as enantiomers or diastereomers. The molecule is planar with respect to the pyrazole and phenyl rings.

However, in related, more complex pyrazole derivatives, stereochemistry can play a crucial role in biological activity. When chiral centers are introduced into the molecule, for example through substitution with chiral side chains, the different stereoisomers can exhibit vastly different pharmacological profiles. This is because the three-dimensional arrangement of atoms can lead to differential binding affinities and orientations within the chiral environment of a protein's active site. While not directly applicable to the parent compound, this is an important consideration in the design of more complex analogs.

Computational and in Silico Analysis

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine, and a protein target.

Derivatives of pyrazole (B372694) have been investigated for their potential to inhibit various protein targets. nih.gov Molecular docking simulations of this compound can be performed against key biological targets like the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor Receptor (IGFR), and Cytochrome P450 Family 51 (CYP51). These simulations predict the binding affinity, typically expressed as a docking score in kcal/mol, and the nature of the interactions. For instance, docking studies with related pyrazole compounds have shown binding affinities ranging from -8.5 to -9.7 kcal/mol, indicating a strong potential for stable complex formation. nih.gov The interactions often involve hydrogen bonds between the amine or pyrazole nitrogen atoms and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the tert-butylphenyl group.

Table 1: Predicted Binding Affinities from Molecular Docking Simulations

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| EGFR | -9.2 | MET793, LYS745, ASP855 |

| IGFR | -8.8 | ARG125, GLU205, PHE357 |

Note: The data in this table is representative and based on typical results from molecular docking studies of similar pyrazole derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. nih.gov

DFT calculations are widely used to determine the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. nih.gov For this compound, methods like B3LYP with a basis set such as 6-31G** are employed to calculate the optimized molecular structure. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and reactivity.

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrazole ring) | ~1.38 Å |

| Bond Length | C=C (phenyl ring) | ~1.40 Å |

| Bond Angle | C-N-H (amine group) | ~118° |

Note: The values in this table are representative and based on DFT calculations for structurally related pyrazole compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule is more reactive. nih.gov For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amine substituent, while the LUMO may be distributed across the aromatic phenyl ring system. researchgate.net

Table 3: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Note: The data in this table is representative and based on typical DFT calculations for similar compounds.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.gov Various computational models are used to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For this compound, these predictions help to evaluate its drug-likeness. Parameters like Lipinski's rule of five are often assessed, which includes molecular weight, logP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. Pyrazole derivatives are often screened for their ADME properties to ensure they have a favorable profile for oral bioavailability and metabolic stability. nih.govidaampublications.in

Table 4: Predicted ADME Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 215.30 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 3.1 | Optimal lipophilicity for absorption |

| H-bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

Note: The data in this table is based on standard in silico prediction models.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule in its environment. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology is well-established for similar pyrazole derivatives. nih.govnih.govtandfonline.com

The general procedure for conducting MD simulations on a pyrazole derivative would involve the following steps:

Force Field Parameterization: A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic and intramolecular forces. nih.gov For novel or less common fragments like the substituted pyrazole core, parameters may need to be generated or validated using quantum mechanical calculations.

System Setup: The molecule would be placed in a simulation box, typically solvated with an explicit solvent like water, to mimic physiological conditions. Ions may be added to neutralize the system and achieve a desired ionic strength.

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to bring the system to the desired temperature and pressure.

Production Run: Following equilibration, the production MD simulation is run for a duration sufficient to sample the relevant conformational space of the molecule.

From the resulting trajectory, various properties can be analyzed, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of hydrogen bonding patterns and other non-covalent interactions. For instance, a study on novel pyrazole-containing imide derivatives utilized MD simulations to explore the binding mode of a compound with its protein target, suggesting that the compound could maintain the stability of the protein. tandfonline.com

Table 1: Representative Parameters for Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Typical Value/Method | Source |

| Force Field | AMBER, CHARMM, GROMOS | nih.gov |

| Solvent Model | TIP3P, SPC/E | nih.gov |

| Simulation Time | Nanoseconds to Microseconds | nih.govnih.gov |

| Ensemble | NVT, NPT | nih.gov |

This table represents typical parameters used in MD simulations of organic molecules and is not specific to this compound.

Explicit Surface Analysis and Reactivity Studies

Molecular Electrostatic Potential (MEP) Surface Analysis:

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the amino group are generally expected to be regions of negative potential, while the hydrogen atoms of the amine and the pyrazole NH are expected to be regions of positive potential. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of a molecule can also be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netjcsp.org.pk

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed over the phenyl ring and the pyrazole system.

Chemical Reactivity Descriptors:

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index indicates a greater capacity to accept electrons. DFT calculations on similar pyrazole derivatives have been used to determine these parameters and rationalize their observed chemical behavior. researchgate.netjcsp.org.pkresearchgate.net

Table 2: Calculated Reactivity Descriptors for a Representative Pyrazole Derivative (Example)

| Descriptor | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 2.66 |

This table provides example values for a hypothetical pyrazole derivative and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.

Future Directions and Therapeutic Implications

Potential for Lead Compound Optimization and Drug Development

While specific biological data for 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is not extensively documented, its structure contains key pharmacophoric elements that make it an excellent candidate for lead optimization programs. The 3-aminopyrazole (B16455) scaffold, in particular, is a cornerstone for a variety of potent inhibitors, especially in oncology. mdpi.comnih.gov

Lead optimization efforts would likely focus on modifying three key regions of the molecule:

The Pyrazole (B372694) Core: The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with target proteins, a common feature in kinase inhibitors. nih.gov Modifications at the N1 position are a standard strategy to modulate potency and pharmacokinetic properties.

The 3-Amino Group: This group is a key interaction point in many aminopyrazole-based inhibitors. It can be further functionalized to explore new interactions within a target's binding site. For instance, acylation of the amino group to form an amide has been a successful strategy in developing potent CDK2/cyclin A inhibitors. acs.orgacs.org

The 4-tert-Butylphenyl Moiety: The bulky and lipophilic tert-butyl group often enhances metabolic stability and can increase potency by fitting into hydrophobic pockets of target enzymes. nih.govhyphadiscovery.com However, it can also increase unwanted lipophilicity. nih.gov Optimization strategies could involve replacing the tert-butyl group with isosteres like cyclopropyl, trifluoromethyl, or bicyclo[1.1.1]pentanyl groups to fine-tune solubility, metabolic stability, and target engagement. nih.gov Furthermore, substitutions on the phenyl ring itself could be explored to enhance activity, a strategy that proved successful in the development of aminopyrazole-based FGFR inhibitors where adding an acrylamide (B121943) to the phenyl ring dramatically boosted potency. nih.gov

Derivatives of 3-aminopyrazole have been successfully optimized to yield clinical candidates. For example, the lead compound PNU-292137 was optimized to produce PHA-533533, a CDK2 inhibitor with improved solubility, reduced plasma protein binding, and greater in vivo antitumor activity. acs.orgacs.org This demonstrates a clear path for developing this compound into a viable drug candidate.

Exploration of Novel Biological Targets for this compound and its Derivatives

The structural motifs of this compound suggest several potential biological targets that could be explored. The aminopyrazole scaffold is a versatile framework known to interact with a wide range of enzymes and receptors. mdpi.com

Kinase Inhibition: A primary area of investigation would be its potential as a kinase inhibitor. The 3-aminopyrazole core is present in numerous inhibitors of cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and p38 MAP kinase. mdpi.comnih.govnih.gov

CDK Family: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a privileged scaffold for developing kinase inhibitors targeting the CDK family, which are crucial for cell cycle regulation. nih.gov

FGFR Family: Aberrant FGFR signaling is a driver in various tumors, making its inhibitors promising therapeutic agents. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant FGFR2 and FGFR3. nih.gov

p38 MAPK: Highly selective p38 MAPK inhibitors have been developed from a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, highlighting the potential of aminopyrazoles in targeting inflammatory pathways. mdpi.com

Other Potential Targets: Beyond kinases, related pyrazole structures have shown activity against other important biological targets.

Meprin Metalloproteases: 3,4,5-substituted pyrazoles have been identified as potent inhibitors of meprin α and meprin β, enzymes implicated in inflammatory diseases and fibrosis. The 3,5-diphenylpyrazole (B73989) structure, which shares features with the subject compound, showed high inhibitory activity against meprin α. nih.gov

Muscarinic Acetylcholine Receptor M4 (M4R): Pyrazol-4-yl-pyridine derivatives have been developed as positive allosteric modulators (PAMs) for the M4 receptor, a target for neurological and psychiatric disorders like schizophrenia. nih.gov The core structure of this compound could serve as a foundation for developing novel M4R modulators.

The exploration of these and other potential targets through broad screening assays could unveil novel therapeutic applications for this compound and its derivatives.

Integration of Synthetic and Computational Approaches for Rational Drug Design

A synergistic approach combining synthetic chemistry with computational modeling is essential for the rational design and optimization of this compound as a therapeutic agent.

Computational Studies: Modern drug discovery heavily relies on computational tools to predict how a molecule will behave and to guide synthetic efforts. nih.gov

Molecular Docking: This technique can predict the binding pose of the compound within the active site of potential targets (like various kinases), helping to rationalize structure-activity relationships (SAR) and guide the design of more potent derivatives. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties, molecular structure, and reactivity of the compound. This can help in predicting its stability and interaction capabilities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structure of a series of pyrazole derivatives with their biological activity, accelerating the optimization process. researchgate.net

Synthetic Approaches: The synthesis of a library of derivatives based on the this compound scaffold is crucial for exploring SAR. Established synthetic methodologies for pyrazoles allow for systematic structural modifications. nih.govmdpi.com Key synthetic strategies would include:

Varying substituents on the phenyl ring to explore electronic and steric effects.

Alkylating or acylating the N1 position of the pyrazole ring. acs.org

Functionalizing the 3-amino group to introduce new interaction points.

This integrated approach allows for a more efficient and targeted drug discovery process, reducing the time and resources required to develop a promising lead compound into a clinical candidate.

Challenges and Opportunities in Pyrazole-Based Drug Discovery

While the pyrazole scaffold offers immense therapeutic potential, its development is not without challenges.

Challenges:

Metabolic Stability: The pyrazole ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes. The tert-butyl group, while often added to increase stability, can itself undergo hydroxylation, which may lead to high clearance or the formation of active metabolites. hyphadiscovery.com

Regioselectivity: The synthesis of unsymmetrically substituted pyrazoles can sometimes lead to mixtures of isomers, posing purification challenges. mdpi.com

Off-Target Effects: As a "privileged scaffold," the pyrazole core can interact with multiple biological targets, which may lead to off-target side effects. Achieving high selectivity for the desired target is a critical challenge. nih.gov

Opportunities:

Broad Therapeutic Potential: The proven success of pyrazole-containing drugs across diverse therapeutic areas—including cancer, inflammation, and infectious diseases—highlights the vast opportunities for discovering new medicines based on this scaffold. mdpi.comresearchgate.net

Chemical Tractability: The pyrazole core is synthetically accessible and amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. nih.govnih.gov

Targeting Drug Resistance: Pyrazole derivatives offer opportunities to overcome drug resistance. For example, aminopyrazole-based inhibitors have been developed to be effective against mutant forms of kinases that are resistant to other therapies. nih.gov

Development of Research Tools: Beyond therapeutics, pyrazole derivatives can be developed into highly specific probes for biological research and diagnostic imaging, such as PET radioligands for visualizing receptors in the brain. nih.gov

Data Tables

Table 1: Examples of Biologically Active Aminopyrazole Derivatives and Their Targets This table showcases the diversity of targets for the aminopyrazole scaffold, suggesting potential areas of investigation for this compound.

| Compound | Scaffold Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|---|

| PHA-533533 | 3-Aminopyrazole | CDK2/cyclin A | Oncology | acs.org |

| Compound 3 (from study) | Aminopyrazole | FGFR2, FGFR3 (wild-type and mutant) | Oncology | nih.gov |

| RO3201195 | 5-Aminopyrazole | p38 MAPK | Inflammation | mdpi.com |

| Compound 43d (from study) | 3-Aminopyrazole | CDK16 (PCTAIRE family) | Oncology | nih.gov |

Table 2: Role of the tert-Butyl Group in Medicinal Chemistry This table summarizes the key properties influenced by the tert-butyl group, a significant feature of the title compound.

| Property | Effect of tert-Butyl Group | Implication in Drug Design | Reference |

|---|---|---|---|

| Steric Hindrance | Provides significant bulk, shielding adjacent functional groups. | Can increase chemical and metabolic stability by preventing enzymatic attack. | nih.govhyphadiscovery.com |

| Lipophilicity | Increases the molecule's hydrophobicity. | Can improve membrane permeability and binding to hydrophobic pockets, but may decrease aqueous solubility. | nih.govnih.gov |

| Metabolism | Can be a site of CYP-mediated oxidation (hydroxylation). | May lead to metabolic clearance or formation of active/inactive metabolites. | hyphadiscovery.com |

| Potency | The group's size and hydrophobicity can lead to enhanced binding affinity in specific protein pockets. | Often used to increase a compound's biological activity. | hyphadiscovery.com |

Q & A

Q. What advanced techniques resolve challenges in polymorph screening?

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Solvent-drop grinding experiments with 20+ solvents (e.g., ethanol, acetonitrile) screen for new crystalline forms. Synchrotron radiation enhances resolution for low-crystallinity samples .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell dimensions | a = 10.2487 Å, b = 10.4643 Å | |

| Bond angle (C-N-H) | 123.1° | |

| Torsional angle (aryl) | −179.1° |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Di-substituted pyrazoles | Excess reagent | Stoichiometric control (<1.1 eq) |

| Oxidized amines | Air exposure | Inert atmosphere (N₂/Ar) |

| Hydrolysis products | Aqueous workup | Anhydrous quenching (e.g., MgSO₄) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.